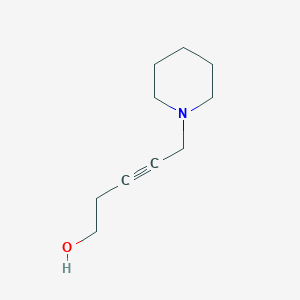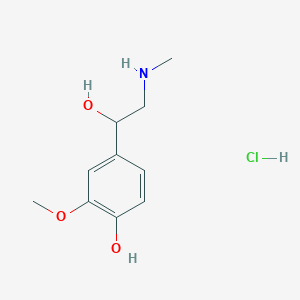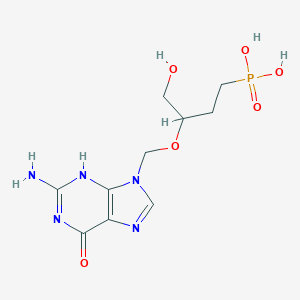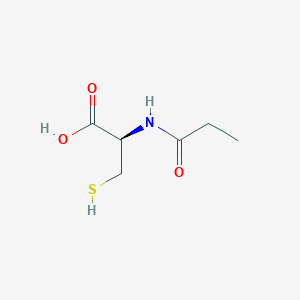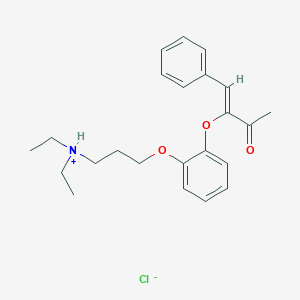
(Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride is a chemical compound that is commonly known as YC-1. It is a synthetic molecule that has been extensively studied for its potential therapeutic benefits. YC-1 is a potent activator of soluble guanylate cyclase (sGC), which is an enzyme that plays a crucial role in regulating various physiological processes in the body.
作用机制
YC-1 is a potent activator of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes in the body, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. YC-1 binds to the heme group in (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride and enhances its sensitivity to nitric oxide (NO), which is an endogenous activator of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride. YC-1 also enhances the activity of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride in the absence of NO, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes.
生化和生理效应
YC-1 has been shown to have several biochemical and physiological effects. It enhances the production of cGMP, which leads to smooth muscle relaxation and vasodilation. YC-1 also inhibits platelet aggregation and reduces oxidative stress. In addition, YC-1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. YC-1 has also been shown to have anti-tumor effects by inhibiting the proliferation and survival of cancer cells.
实验室实验的优点和局限性
YC-1 has several advantages for lab experiments. It is a potent and selective activator of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. YC-1 is also stable and can be easily synthesized in large quantities. However, YC-1 has some limitations for lab experiments. It is a hydrophobic molecule that can be difficult to dissolve in aqueous solutions. YC-1 can also be toxic at high concentrations, which can limit its use in cell culture experiments.
未来方向
There are several future directions for the study of YC-1. One potential direction is the development of novel (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride activators that are more potent and selective than YC-1. Another direction is the study of the role of cGMP signaling in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. YC-1 may have potential use in the treatment of these diseases by enhancing cGMP signaling and reducing oxidative stress. Finally, the study of the anti-tumor effects of YC-1 may lead to the development of novel cancer therapies that target (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride signaling.
合成方法
The synthesis of YC-1 involves several steps, including the reaction of 4-bromo-3-nitrobenzoic acid with 2-(3-diethylaminopropoxy)phenol to form 3-(2-(3-diethylaminopropoxy)phenoxy)-4-bromo-5-nitrobenzoic acid. This compound is then subjected to reduction with palladium on carbon in the presence of hydrogen gas to obtain (Z)-3-(2-(3-(diethylamino)propoxy)phenoxy)-4-nitrophenyl-3-buten-2-one. Finally, the nitro group is reduced to an amino group using hydrogen gas and palladium on carbon in the presence of hydrochloric acid to obtain (Z)-3-(2-(3-(diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride.
科学研究应用
YC-1 has been extensively studied for its potential therapeutic benefits in various disease conditions. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. YC-1 has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension, pulmonary hypertension, and heart failure. In addition, YC-1 has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
106064-08-8 |
|---|---|
产品名称 |
(Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride |
分子式 |
C23H30ClNO3 |
分子量 |
403.9 g/mol |
IUPAC 名称 |
diethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium;chloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-4-24(5-2)16-11-17-26-21-14-9-10-15-22(21)27-23(19(3)25)18-20-12-7-6-8-13-20;/h6-10,12-15,18H,4-5,11,16-17H2,1-3H3;1H/b23-18-; |
InChI 键 |
ZJKVIJMHYSNYNX-XTMYEIJHSA-N |
手性 SMILES |
CC[NH+](CC)CCCOC1=CC=CC=C1O/C(=C\C2=CC=CC=C2)/C(=O)C.[Cl-] |
SMILES |
CC[NH+](CC)CCCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C.[Cl-] |
规范 SMILES |
CC[NH+](CC)CCCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C.[Cl-] |
同义词 |
3-Buten-2-one, 3-(2-(3-(diethylamino)propoxy)phenoxy)-4-phenyl-, hydro chloride, (Z)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
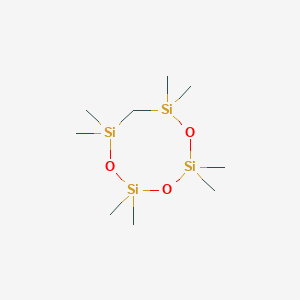
![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)
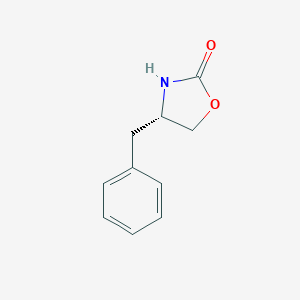
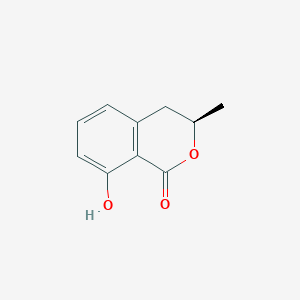
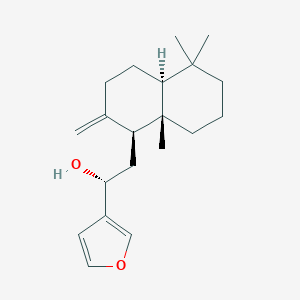
![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)


